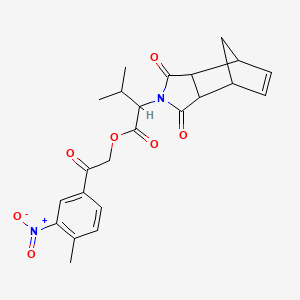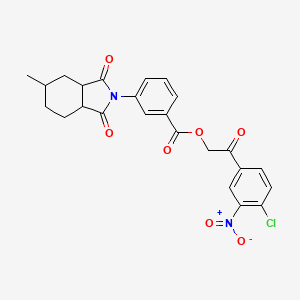![molecular formula C18H20O5 B3936277 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid](/img/structure/B3936277.png)
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid
Übersicht
Beschreibung
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the etherification of 2-methoxy-4-methylphenol with 3-chloropropanol to form 3-(2-methoxy-4-methylphenoxy)propanol. This intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic rings can undergo hydrogenation under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products include 4-[3-(2-formyl-4-methylphenoxy)propoxy]benzoic acid.
Reduction: Products include fully hydrogenated derivatives.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(2-methoxyphenoxy)propoxy]benzoic acid
- 4-[3-(4-methylphenoxy)propoxy]benzoic acid
- 4-[3-(2-methoxy-4-methylphenoxy)ethoxy]benzoic acid
Uniqueness
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Eigenschaften
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-13-4-9-16(17(12-13)21-2)23-11-3-10-22-15-7-5-14(6-8-15)18(19)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBUFRPPNDFQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B3936200.png)

![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide](/img/structure/B3936206.png)
![N-(3-{[2-(4,6-dimethylpyrimidin-2-yl)ethyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B3936207.png)

![2-Bromo-4-chloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B3936219.png)
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3936224.png)
![3-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3936232.png)

![3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3936238.png)
![2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936243.png)
![1-Methoxy-3-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene](/img/structure/B3936254.png)
![3-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}-6-chloropyridazine](/img/structure/B3936268.png)

